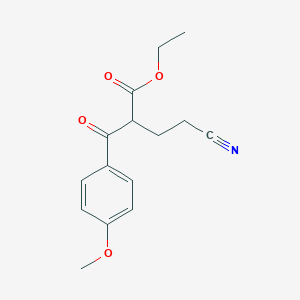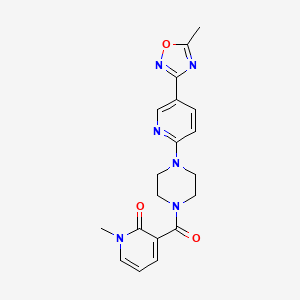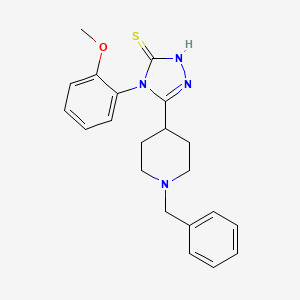
5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide (also known as BPTPT) is a synthetic compound that has been studied for its potential applications in scientific research. BPTPT has been used in a variety of laboratory experiments and has been found to have a range of biochemical and physiological effects. In Additionally, the advantages and limitations of using BPTPT in laboratory experiments will be examined, and a list of potential future directions for further research will be provided.
Scientific Research Applications
Molecular Stability and Cancer Research
5-(1-benzyl-4-piperidinyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ylhydrosulfide and similar compounds have been studied for their molecular stability and potential anti-cancer properties. Molecular docking studies suggest these compounds may interact with epidermal growth factor receptors (EGFR), a target in cancer therapy (Karayel, 2021).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives, which includes this compound, has explored their antimicrobial activities. Studies have shown that these compounds possess varying levels of effectiveness against different microorganisms, making them potential candidates for antimicrobial drug development (Bektaş et al., 2007).
Pharmaceutical Development
Research has also focused on developing low-toxic and efficient medicines based on derivatives of this compound. These efforts are part of a larger goal to produce cost-effective medications with a broad spectrum of biological activity (Samelyuk & Kaplaushenko, 2013).
Corrosion Inhibition
Another application of similar triazole compounds is in the field of corrosion inhibition. Studies have investigated the efficacy of these compounds in protecting mild steel against corrosion in acidic environments, which could have significant industrial implications (Yadav et al., 2013).
Anti-inflammatory Activity
Compounds including 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory activity. These studies contribute to the search for new anti-inflammatory agents (Labanauskas et al., 2004).
Enzyme Inhibition
Research has also been conducted on the synthesis of compounds related to this compound for their potential as enzyme inhibitors. These studies are crucial for developing new therapeutic agents for diseases where enzyme modulation is key (Virk et al., 2018).
properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-26-19-10-6-5-9-18(19)25-20(22-23-21(25)27)17-11-13-24(14-12-17)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPQBZFXMZZXKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)C3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

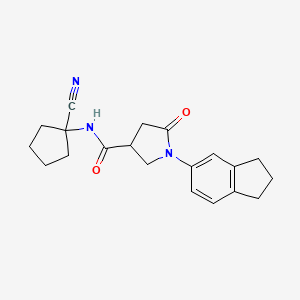
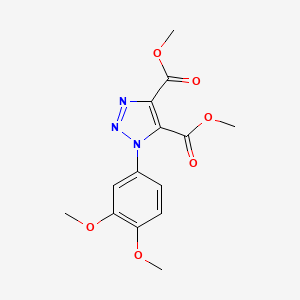
![Lithium;2-methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propanoate](/img/structure/B3014756.png)

![(5-Chlorothiophen-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3014758.png)
![3-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]sulfanylpropanoic acid](/img/structure/B3014760.png)
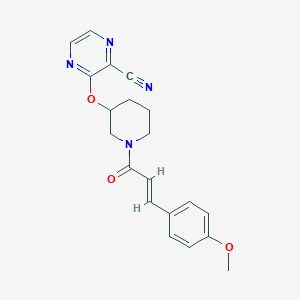
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B3014762.png)
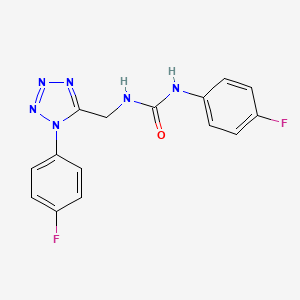
![(E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B3014764.png)
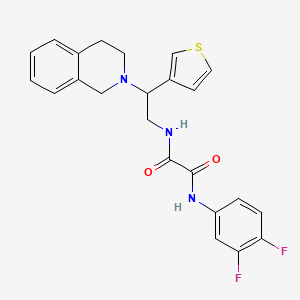
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3014768.png)
